(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride

Beschreibung

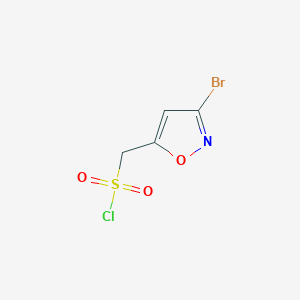

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative with the molecular formula C₄H₃BrClNO₃S and a molecular weight of 277.50 g/mol (calculated from ). Its structure comprises a 1,2-oxazole ring substituted with a bromine atom at the 3-position and a methanesulfonyl chloride group (-SO₂Cl) at the 5-position. The sulfonyl chloride moiety confers high reactivity, making it a valuable intermediate in nucleophilic substitution reactions (e.g., coupling with amines or alcohols to form sulfonamides or sulfonate esters). The bromine atom enhances electrophilicity, facilitating cross-coupling reactions in synthetic chemistry.

Key structural identifiers include:

- SMILES: C1=C(ON=C1Br)CS(=O)(=O)Cl

- InChIKey: XJFWKJWFKCXTAT-UHFFFAOYSA-N (analogous fluoride variant in ).

This compound is utilized in pharmaceutical and agrochemical research for constructing complex molecules, leveraging its dual functional groups for sequential derivatization .

Eigenschaften

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCJLFVEXBSOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Structural Features and Reactivity Profile

The compound combines a brominated isoxazole core with a methanesulfonyl chloride substituent. Key reactive sites include:

-

Sulfonyl chloride (–SO₂Cl) : Highly electrophilic, prone to nucleophilic substitution.

-

Bromine atom at C3 : Enables cross-coupling or substitution reactions.

-

Oxazole nitrogen : Participates in coordination or acid-base interactions.

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes reactions typical of acyl chlorides:

Example : Reaction with ethylamine in dichloromethane produces (3-Bromo-1,2-oxazol-5-yl)methanesulfonamide within 2 hours at 25°C.

Bromine-Specific Reactions

The bromine atom facilitates cross-coupling and substitution:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, aryl/vinyl boronic acids, K₂CO₃, DMF/H₂O, 80°C.

-

Outcome : Replacement of Br with aryl/vinyl groups.

-

Yield : 50–70% (dependent on boronic acid steric hindrance).

Nucleophilic Aromatic Substitution

-

Reagents : Strong nucleophiles (e.g., NaN₃, KCN) under polar aprotic solvents (DMF, DMSO).

-

Product : Azido- or cyano-substituted derivatives.

Oxazole Ring Reactivity

The electron-deficient oxazole ring participates in:

Electrophilic Aromatic Substitution

-

Limited due to electron-withdrawing effects of –SO₂Cl and Br.

-

Nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C).

Coordination Chemistry

-

Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

Thermal and Hydrolytic Stability

-

Thermal Decomposition : Begins at 150°C, releasing SO₂ and HCl .

-

Hydrolysis Rate : t₁/₂ = 12 hours in neutral water (25°C), accelerates under basic conditions .

Comparative Reactivity with Analogues

| Compound | Sulfonyl Reactivity | Bromine Reactivity | Thermal Stability |

|---|---|---|---|

| (3-Bromo-oxazol-5-yl)methanesulfonyl chloride | High | Moderate | Moderate (150°C) |

| (3-Chloro-oxazol-5-yl)methanesulfonyl chloride | Similar | Lower | Higher (170°C) |

| Non-halogenated oxazolyl sulfonyl chlorides | High | N/A | Lower (130°C) |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride serves as an essential building block in the synthesis of more complex molecules. Its ability to undergo substitution reactions makes it valuable for creating diverse chemical entities, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is utilized in drug discovery and development due to its potential biological activities. Its reactive sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors.

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with variable Minimum Inhibitory Concentrations (MIC) reported depending on the strain tested .

Anti-inflammatory Properties

In a controlled experiment using rat models, the compound demonstrated strong anti-inflammatory properties by significantly reducing paw edema induced by carrageenan. At a dosage of 10 mg/kg, it resulted in about a 70% reduction in inflammation .

Cytotoxic Effects

Research involving human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. This suggests potential therapeutic applications in oncology for targeting specific cancer types .

Wirkmechanismus

The mechanism of action of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an intermediate or reagent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogous Compounds

Sulfonyl Chloride vs. Fluoride

The sulfonyl chloride group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) than its sulfonyl fluoride analog. For instance, sulfonyl chlorides hydrolyze rapidly in water to sulfonic acids, whereas sulfonyl fluorides exhibit slower hydrolysis, making them preferable for stable bioconjugation (e.g., in click chemistry) .

Bromo vs. Methoxy Substituents

The 3-bromo substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the 3-methoxy group in the analog () donates electron density via resonance, reducing electrophilicity and directing reactivity toward electrophilic aromatic substitution .

Oxazole vs. Oxadiazole Core

The 1,2-oxazole ring in the parent compound is less electron-deficient than the 1,2,4-oxadiazole ring in [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (). Oxadiazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, influencing solubility and crystallinity in drug design .

Stability and Handling

- Sulfonyl chlorides (e.g., the parent compound) are moisture-sensitive and require anhydrous storage.

- Sulfonyl fluorides () are more hydrolytically stable, enabling broader applications in aqueous media.

- Acyl chlorides (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride, ) are highly reactive but prone to thermal decomposition, necessitating low-temperature storage .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : The bromo-sulfonyl chloride scaffold is pivotal in constructing kinase inhibitors, where the sulfonamide linkage enhances target binding .

- Agrochemicals : Sulfonyl fluorides are employed as stable intermediates in herbicide development due to their resistance to hydrolysis .

- Material Science : Oxadiazole derivatives () are explored as luminescent materials, leveraging their rigid, planar structures .

Biologische Aktivität

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 3-position of the oxazole ring and a methanesulfonyl chloride group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound primarily arises from its electrophilic nature. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various chemical transformations that can modify biomolecules. This mechanism is crucial for its application in drug development and biochemical studies.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties due to its ability to modify proteins and other biomolecules, potentially disrupting cellular functions.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is valuable in the design of therapeutic agents targeting specific biochemical pathways.

- Cellular Modulation : It can influence cellular processes such as apoptosis and proliferation by modifying signaling pathways through its interactions with nucleophiles in cellular environments .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of this compound, it was tested against several bacterial strains. The results indicated that the compound inhibited growth effectively at micromolar concentrations. This suggests potential applications in developing new antibiotics or antiseptics.

Case Study: Enzyme Inhibition

Research focused on the inhibition of phosphoinositide 3-kinases (PI3Ks) revealed that derivatives of oxazole compounds, including this compound, could selectively inhibit PI3K activity. This has implications for cancer therapy, as PI3K pathways are often dysregulated in tumors .

Synthesis and Applications

The synthesis of this compound typically involves:

- Formation of the Oxazole Ring : Utilizing bromoacetaldehyde and methanesulfonamide.

- Chlorination : Introducing the methanesulfonyl chloride group via standard chlorination techniques.

This compound serves as a versatile building block in organic synthesis, particularly for creating more complex biologically active molecules.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and a lab coat. Use an organic vapor respirator (JIS T 8152) if ventilation is insufficient .

- Ventilation : Employ local exhaust ventilation or work in a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

- Storage : Keep in amber glass containers, sealed under inert gas (e.g., N₂), and store in a cool, dry, ventilated area away from oxidizers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Sulfonylation : React the corresponding alcohol or thiol with methanesulfonyl chloride (MsCl) under basic conditions (e.g., pyridine or Et₃N) in anhydrous dichloromethane at 0–5°C .

- Bromination : Introduce bromine at the oxazole 3-position via electrophilic substitution using N-bromosuccinimide (NBS) in DMF or CCl₄, followed by purification via column chromatography (silica gel, hexane/EtOAc) .

- Purity Validation : Confirm via ¹H/¹³C NMR (CDCl₃, δ 7.2–8.5 ppm for oxazole protons) and LC-MS (M+H⁺ expected at ~212 m/z) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Container : Use glass containers with PTFE-lined caps to prevent corrosion .

- Environment : Store at –20°C under argon, protected from light and moisture. Monitor for discoloration (yellowing indicates decomposition) .

- Stability Checks : Perform monthly FT-IR analysis; degradation is indicated by new peaks at ~1700 cm⁻¹ (sulfonic acid formation) .

Advanced Research Questions

Q. How can crystallographic data for this compound be effectively analyzed to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Aim for completeness >95% and Rint < 0.05 .

- Structure Solution : Apply direct methods in SHELXD for phase determination. For challenging cases, use Patterson maps to locate heavy atoms (Br, S) .

- Refinement : Refine with SHELXL using full-matrix least-squares. Apply anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding with PLATON .

- Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and intermolecular interactions .

Q. What strategies are recommended for resolving contradictions in reactivity data observed during sulfonylation reactions involving this compound?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated analogs are used) to identify intermediates .

- Competing Pathways : Use DFT calculations (e.g., Gaussian 16) to model nucleophilic attack at sulfur vs. oxazole ring bromine displacement .

- Byproduct Identification : Employ GC-MS or HRMS to detect side products (e.g., sulfonic acids from hydrolysis) .

Q. How can hydrogen bonding interactions influence the crystal packing and stability of derivatives synthesized from this sulfonyl chloride?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Correlate with melting points via DSC .

- Packing Efficiency : Calculate void volumes using Mercury Software. High packing density (≥70%) often correlates with stability .

- Thermogravimetric Analysis (TGA) : Link decomposition temperatures (Td) to hydrogen bond strengths; stronger bonds (e.g., N–H···O=S) increase Td .

Q. What computational methods can predict the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to compare activation energies for reactions with amines vs. alcohols .

- Electrostatic Potential Maps : Generate via Multiwfn to visualize electrophilic regions (sulfur δ⁺) and predict nucleophilic attack sites .

- MD Simulations : Simulate solvation effects (e.g., in DMF or THF) using GROMACS to assess solvent-assisted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.